molecular formula C16H21N3OS B2647208 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1226433-61-9

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2647208
CAS RN: 1226433-61-9
M. Wt: 303.42
InChI Key: UVGFPDJSNDSBJO-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the thioamide family and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Studies

Research has explored the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating the compound's utility in generating innovative structures with potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). Additionally, studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shed light on the effect of hydrogen bonding on self-assembly processes and antioxidant activity, emphasizing the compound's relevance in coordination chemistry and potential for antioxidant applications (K. Chkirate et al., 2019).

Pharmacological Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has highlighted a series of compounds with potential antipsychotic properties, demonstrating that the structure related to 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can be integral in developing new therapeutics that do not interact with dopamine receptors yet exhibit antipsychotic-like profiles in behavioral animal tests (L D Wise et al., 1987).

Antitumor and Antioxidant Activities

The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating the compound has been explored for their antitumor activity, with some compounds showing promising inhibitory effects on different cell lines, suggesting potential applications in cancer therapy (M. Albratty et al., 2017). Moreover, a novel pyrazole derivative's synthesis and characterization have revealed significant antioxidant susceptibilities, further highlighting the compound's versatility in contributing to the development of antioxidants (S. Naveen et al., 2021).

Bioactivity Against Microorganisms

Novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides have been synthesized and evaluated for their bioactivity against selected bacteria and algae, showcasing the potential for developing new antimicrobial agents (P. Yu et al., 2020).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-13-10-14(2)19(18-13)9-8-17-16(20)12-21-11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGFPDJSNDSBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CSCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

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